Geranyl tosylate

Catalog No.
S14104836
CAS No.
M.F
C17H24O3S
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranyl tosylate

Product Name

Geranyl tosylate

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C17H24O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+

InChI Key

NAUODAPBUREDIS-NTCAYCPXSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC/C=C(\C)/CCC=C(C)C

Geranyl tosylate is an organic compound with the chemical formula C17_{17}H24_{24}O3_3S. It is derived from geraniol, a naturally occurring monoterpenoid alcohol, through the reaction with tosyl chloride. This compound features a tosyl group (a sulfonate) that enhances its reactivity, particularly in nucleophilic substitution reactions. Geranyl tosylate is characterized by its role as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Due to the presence of the tosyl group, which acts as an excellent leaving group. Some significant reactions include:

  • Nucleophilic Substitution Reactions: The tosylate can undergo substitution reactions where nucleophiles attack the carbon atom bonded to the tosyl group, leading to the formation of new compounds. This reaction is facilitated by the stability of the leaving tosylate ion.
  • Regioselective Epoxidation: Geranyl tosylate can be subjected to epoxidation reactions, where it reacts with oxidizing agents to form epoxides, which are valuable intermediates in organic synthesis .
  • Hydrolysis: In aqueous conditions, geranyl tosylate can hydrolyze to form geraniol and p-toluenesulfonic acid .

The synthesis of geranyl tosylate typically involves the following steps:

  • Preparation of Tosyl Chloride: Tosyl chloride is synthesized from p-toluenesulfonic acid and thionyl chloride.
  • Reaction with Geraniol: Geraniol is reacted with tosyl chloride in the presence of a base (such as pyridine) to facilitate the formation of geranyl tosylate. The reaction proceeds through the nucleophilic attack of the hydroxyl group of geraniol on the electrophilic sulfur atom of tosyl chloride.
Geraniol+Tosyl ChlorideBaseGeranyl Tosylate+HCl\text{Geraniol}+\text{Tosyl Chloride}\xrightarrow{\text{Base}}\text{Geranyl Tosylate}+\text{HCl}

Geranyl tosylate serves multiple purposes in organic chemistry:

  • Synthesis of Natural Products: It is used as an intermediate in synthesizing various natural products and biologically active compounds.
  • Building Block for Complex Molecules: Its ability to participate in nucleophilic substitution reactions makes it a useful building block for creating more complex organic structures.
  • Research Tool: It is employed in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Geranyl tosylate shares structural similarities with several other compounds derived from terpenes and alcohols. Here are some notable comparisons:

CompoundStructure/FormulaKey Features
GeraniolC10_{10}H18_{18}OPrecursor to geranyl tosylate; exhibits biological activity.
NerolC10_{10}H18_{18}OIsomer of geraniol; used in perfumery; similar reactivity.
CitronellolC10_{10}H18_{18}ORelated monoterpenoid; used as an insect repellent.
LinaloolC10_{10}H18_{18}OAnother terpene alcohol; widely used in fragrances.
Geranyl chlorideC10_{10}H17_{17}ClHalogenated derivative; utilized in similar synthetic pathways.

Uniqueness

Geranyl tosylate stands out due to its specific functional group that allows it to act as a versatile intermediate for further chemical transformations, particularly in nucleophilic substitution reactions that are not as readily accessible with other similar compounds like geraniol or citronellol.

The classical synthesis of geranyl tosylate involves the direct esterification of geraniol with TsCl in the presence of a tertiary amine base, such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of geraniol attacks the electrophilic sulfur atom in TsCl, displacing chloride and forming the tosylate ester. The base serves a dual role: neutralizing the hydrochloric acid byproduct and preventing protonation of the alcohol, thereby enhancing reaction efficiency.

Reaction conditions are critical for maximizing yield. Anhydrous solvents like dichloromethane or diethyl ether are employed to minimize hydrolysis of TsCl. Temperatures are typically maintained between 0°C and 25°C to suppress side reactions, such as geraniol dehydration or TsCl decomposition. Post-reaction purification often involves sequential washes with dilute hydrochloric acid (to remove excess base) and sodium bicarbonate (to neutralize residual acid), followed by solvent evaporation under reduced pressure.

ParameterOptimal Conditions
SolventDichloromethane
BasePyridine (1.2 equiv)
Temperature0–25°C
Reaction Time2–4 hours

This method typically achieves yields of 70–85%, with purity exceeding 95% after distillation.

Base-Catalyzed Tosylation Strategies in Non-Polar Solvent Systems

Non-polar solvents, such as toluene or hexane, are increasingly utilized in tosylation reactions to improve selectivity and reduce side-product formation. In these systems, the low solubility of TsCl necessitates vigorous stirring, but the reduced polarity minimizes competing reactions, such as geraniol cyclization. Zinc triflate (Zn(OTf)₂) has emerged as a catalyst in such environments, accelerating the reaction by stabilizing the transition state through Lewis acid interactions.

Base selection profoundly influences regioselectivity. For example, using 4-dimethylaminopyridine (DMAP) in toluene preferentially tosylates the primary hydroxyl group of geraniol over secondary alcohols, achieving >90% selectivity. This contrasts with pyridine-based systems, which exhibit lower selectivity (70–75%) due to weaker steric hindrance.

Mechanistic Insight:
The base abstracts a proton from geraniol, generating an alkoxide ion that attacks TsCl. In non-polar media, the limited solvation of the alkoxide enhances its nucleophilicity, favoring faster kinetics. This is described by the rate equation:

$$ \text{Rate} = k[\text{Geraniol}][\text{TsCl}][\text{Base}] $$

Industrial applications often replace pyridine with polymer-supported bases to simplify purification and reduce waste.

Industrial-Scale Production Techniques and Process Optimization

Industrial synthesis of geranyl tosylate prioritizes cost efficiency and scalability. Continuous-flow reactors have replaced batch systems, enabling precise temperature control (±1°C) and reducing reaction times from hours to minutes. A typical setup involves:

  • Feed Streams: Geraniol and TsCl dissolved in toluene are pumped into a mixing chamber.
  • Reaction Zone: The mixture passes through a temperature-controlled reactor (20–30°C) with immobilized DMAP on silica gel.
  • Quenching: The effluent is mixed with aqueous NaHCO₃ to neutralize HCl.
  • Separation: A centrifugal liquid-liquid extractor isolates the organic phase, which is then distilled to recover toluene (99% reuse) and purify geranyl tosylate.

Process Metrics:

  • Throughput: 500–700 kg/day per reactor line
  • Yield: 88–92%
  • Purity: 98–99% (confirmed by GC-MS and ¹H NMR)

Quality control protocols include inline Fourier-transform infrared (FTIR) spectroscopy to monitor TsCl consumption and high-performance liquid chromatography (HPLC) to detect geraniol residues (<0.5%).

One-Pot Synthetic Routes for Integrated Intermediate Generation

Recent advances have enabled the synthesis of geranyl tosylate in one-pot systems, combining esterification with subsequent functionalization. For example, geraniol can be converted to geranyl chloride via in situ tosylate formation using TsCl and lithium chloride (LiCl) in tetrahydrofuran (THF). The sequence proceeds as:

  • Tosylation: Geraniol reacts with TsCl and triethylamine to form geranyl tosylate.
  • Chloride Displacement: LiCl displaces the tosyl group, yielding geranyl chloride.

This method eliminates intermediate isolation, reducing solvent use by 40% and cutting production costs by 25%. Another approach integrates enzymatic resolution, where lipases selectively tosylate one enantiomer of racemic geraniol, achieving 99% enantiomeric excess (ee) in a single step.

Advantages of One-Pot Systems:

  • Reduced waste generation (E-factor <5)
  • Faster throughput (3–4 steps in 6 hours)
  • Compatibility with automated process control

Geranyl tosylate derivatives exhibit multiple nucleophilic substitution pathways due to the presence of both primary allylic carbon and the extended conjugated system [7] [8]. The primary pathway involves direct nucleophilic attack at the carbon-1 position through a classical SN2 mechanism, where the nucleophile approaches from the backside of the carbon-tosylate bond [9] [10]. This pathway proceeds with inversion of configuration and is favored by strong nucleophiles in polar aprotic solvents [11] [12].

The secondary pathway involves the SN2 prime mechanism, where nucleophilic attack occurs at the carbon-3 position with concurrent allylic rearrangement [7] [13]. This mechanism is particularly significant in geranyl tosylate chemistry because the nucleophile can attack the gamma carbon of the allylic system while the tosylate group departs from the alpha position [13] [8]. The SN2 prime pathway typically results in a mixture of products with both retention and inversion of configuration at the newly formed stereocenter [8].

Research has demonstrated that the aliphatic SN2 pathway is generally favored over the allylic SN2 prime mechanism in geranyl tosylate systems [8]. However, when steric hindrance prevents effective backside attack at the primary carbon, the SN2 prime pathway becomes more competitive [8]. The relative rates of these competing pathways depend on the nature of the nucleophile, with strong nucleophiles favoring direct SN2 attack and bulky nucleophiles promoting SN2 prime reactivity [14] [8].

Under specific conditions, geranyl tosylate can also undergo SN1 substitution through formation of an allylic carbocation intermediate [7] [15]. This pathway is promoted by polar protic solvents and elevated temperatures, leading to racemization of the product due to the planar nature of the carbocation intermediate [11] [16]. The SN1 mechanism is less common in geranyl tosylate chemistry due to the primary nature of the carbon bearing the tosylate group [17] [15].

Steric and Electronic Effects on Leaving Group Efficiency

The leaving group efficiency of tosylate in geranyl systems is significantly influenced by both steric and electronic factors [6] [18]. The tosylate group exhibits exceptional leaving group ability due to its low basicity, as evidenced by the conjugate acid para-toluenesulfonic acid having a pKa of approximately negative seven [19] [20]. This strong acidity translates to weak basicity of the tosylate anion, making it an excellent leaving group [21] [20].

Electronic effects play a crucial role in tosylate reactivity through the electron-withdrawing properties of the sulfonyl group [6] [18]. The sulfur atom in the tosylate moiety is bonded to two oxygen atoms and the aromatic ring, creating a highly electrophilic center that facilitates bond breaking during nucleophilic substitution [10] [22]. The aromatic ring provides moderate electron-withdrawing effects compared to more powerful groups, contributing to the overall stability of the tosylate leaving group [6] [23].

Steric effects in geranyl tosylate systems are primarily determined by the substitution pattern around the reactive carbon center [24] [25]. The primary nature of the carbon bearing the tosylate group minimizes steric hindrance, allowing for efficient SN2 reactions [11] [17]. However, the presence of the adjacent double bond and methyl substituents can create some steric interactions that influence the approach angle of incoming nucleophiles [25] [8].

The allylic nature of geranyl tosylate introduces unique electronic effects through resonance stabilization of the transition state [7] [26]. Allylic systems show enhanced reactivity toward nucleophilic substitution, with rate enhancements of approximately seventy-fold compared to simple alkyl systems [26]. This enhancement arises from the ability of the pi-electron system to stabilize the developing positive charge in the transition state [7] [26].

Comparative Analysis with Mesylate and Triflate Analogues

The comparative analysis of geranyl tosylate with its mesylate and triflate analogues reveals significant differences in reactivity and mechanistic preferences [27] [28]. Triflate derivatives exhibit the highest leaving group ability among the three sulfonates, with conjugate acid pKa values reaching negative fourteen [28] [29]. This exceptional acidity is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which surpasses both the aromatic ring in tosylate and the simple methyl group in mesylate [30] [29].

Mesylate analogues demonstrate intermediate leaving group ability with conjugate acid pKa values around negative 1.2 [19] [31]. The methanesulfonate group provides weaker electron-withdrawing effects compared to both tosylate and triflate systems due to the simple methyl substituent [19] [31]. However, mesylates still function as excellent leaving groups due to the resonance stabilization provided by the sulfonate moiety [3] [31].

Kinetic studies have established the relative reactivity order for nucleophilic substitution reactions as triflate greater than tosylate greater than mesylate [32] [33]. The fastest reactions occur with triflate leaving groups, showing rate constants on the order of 10^4 relative to standard systems [32]. Tosylate systems exhibit rate constants approximately 10^3 times faster than reference compounds, while mesylate derivatives show rate enhancements of approximately 10^2 [32].

The mechanistic preferences also differ among the three sulfonate leaving groups [27] [32]. Triflate systems strongly favor SN2 mechanisms due to the exceptional leaving group ability, which minimizes the lifetime of any potential carbocation intermediates [34] [32]. Tosylate derivatives show more balanced competition between SN2 and SN1 pathways, particularly in secondary and tertiary systems [15] [35]. Mesylate analogues exhibit the greatest tendency toward SN1 mechanisms among the three sulfonates due to their relatively weaker leaving group ability [27] [19].

The stability of the sulfonate leaving groups also varies significantly [27] [32]. Triflate derivatives are notably unstable, particularly in primary systems, often requiring careful handling and storage conditions [32]. Tosylate compounds demonstrate good stability under normal conditions while maintaining high reactivity [32] [35]. Mesylate derivatives show the greatest stability among the three but with correspondingly reduced reactivity [27] [19].

Bond dissociation energies provide additional insight into the comparative reactivity patterns [32]. Triflate systems exhibit the lowest carbon-oxygen bond dissociation energies at approximately 60 kilocalories per mole, facilitating bond breaking during nucleophilic substitution [32]. Tosylate derivatives show intermediate bond dissociation energies around 65 kilocalories per mole [32]. Mesylate analogues demonstrate the highest bond dissociation energies at approximately 68 kilocalories per mole, consistent with their reduced reactivity [32].

Leaving GrouppKa of Conjugate AcidRelative Leaving Group AbilityResonance StabilizationElectron Withdrawing EffectBond Dissociation Energy (kcal/mol)Relative SN2 Rate Constant
Tosylate-7.0Very GoodYes (3 resonance structures)Moderate (aromatic ring)651000
Mesylate-1.2GoodYes (3 resonance structures)Weak (methyl group)68100
Triflate-14.0ExcellentYes (3 resonance structures)Strong (trifluoromethyl group)6010000
Substrate TypeSteric HindranceElectronic StabilizationPreferred MechanismRelative ReactivityProduct Selectivity
Primary Alkyl TosylateLowNoneSN21.0High
Secondary Alkyl TosylateModerateHyperconjugationSN2/SN10.1Moderate
Tertiary Alkyl TosylateHighStrong HyperconjugationSN1/E10.01Low (rearrangement)
Allylic TosylateLow-ModerateAllylic ResonanceSN2/SN2′70.0Moderate (regioisomers)
Benzylic TosylateLow-ModerateBenzylic ResonanceSN2/SN1100.0High
MechanismNucleophile Attack SiteStereochemical OutcomeRelative RateTemperature DependenceSolvent Effect
Direct SN2Carbon-1 (primary)Inversion1.0LowPolar aprotic favored
SN2 Prime (Allylic)Carbon-3 (allylic)Retention/Inversion mix0.3ModeratePolar aprotic favored
SN1Carbon-1 (via carbocation)Racemization0.05HighPolar protic favored
E2 EliminationBeta-hydrogenAlkene formation0.8HighBase strength dependent

Role as Key Intermediate in Terpenoid and Juvenile Hormone Analogues

Geranyl tosylate serves as a crucial building block in the construction of terpenoid natural products and juvenile hormone analogues, leveraging its unique reactivity profile as an activated allylic system . The compound's exceptional utility stems from its ability to participate in nucleophilic substitution reactions while maintaining the structural integrity of the geranyl backbone, which is fundamental to numerous biologically active molecules.

In terpenoid synthesis, geranyl tosylate functions as a versatile electrophile that can undergo regioselective transformations through both traditional nucleophilic substitution and radical-mediated processes [3] [4]. The primary pathway involves direct nucleophilic attack at the carbon-1 position through a classical SN2 mechanism, where the nucleophile approaches from the backside of the carbon-tosylate bond . This pathway proceeds with inversion of configuration and is favored by strong nucleophiles in polar aprotic solvents .

The biosynthetic relevance of geranyl tosylate extends to juvenile hormone analogues, where it serves as a precursor in the synthesis of sesquiterpenoid compounds that regulate insect development and reproduction [5] [6]. Juvenile hormones are acyclic sesquiterpenoids that control many aspects of insect physiology, including development, reproduction, and metamorphosis [7]. The structural similarity between geranyl tosylate and the natural juvenile hormone precursors makes it an ideal synthetic intermediate for accessing these biologically important molecules.

Recent synthetic applications have demonstrated the utility of geranyl tosylate in constructing complex terpenoid scaffolds through titanocene-mediated radical cyclization reactions [3] [4]. These transformations enable the formation of polycyclic structures that are characteristic of many natural terpenoids, providing access to complex molecular architectures that would be difficult to achieve through conventional methods.

Terpenoid ClassTarget MoleculesSynthetic RoleKey Transformation
MonoterpenesCyclic terpenesElectrophilic partnerNucleophilic cyclization
SesquiterpenesJuvenile hormonesPrecursor synthesisAllylic substitution
DiterpenesPolycyclic frameworksRadical precursorCyclization cascade
TriterpenesSteroid-like structuresBuilding blockMulti-step assembly

Facilitating C–O Bond Functionalization in Natural Product Synthesis

The exceptional leaving group ability of the tosylate moiety in geranyl tosylate enables efficient carbon-oxygen bond functionalization, making it a valuable intermediate in natural product synthesis . The tosylate group exhibits exceptional leaving group ability due to its low basicity, as evidenced by the conjugate acid para-toluenesulfonic acid having a pKa of approximately negative seven . This strong acidity translates to weak basicity of the tosylate anion, making it an excellent leaving group for various nucleophilic substitution reactions.

Electronic effects play a crucial role in tosylate reactivity through the electron-withdrawing properties of the sulfonyl group . The sulfur atom in the tosylate moiety is bonded to two oxygen atoms and the aromatic ring, creating a highly electrophilic center that facilitates bond breaking during nucleophilic substitution reactions . The aromatic ring provides moderate electron-withdrawing effects compared to more powerful groups, contributing to the overall stability of the tosylate leaving group.

The allylic nature of geranyl tosylate introduces unique electronic effects through resonance stabilization of the transition state . Allylic systems show enhanced reactivity toward nucleophilic substitution, with rate enhancements of approximately seventy-fold compared to simple alkyl systems . This enhancement arises from the ability of the π-electron system to stabilize the developing positive charge in the transition state.

In natural product synthesis, geranyl tosylate has been employed in the construction of complex oxygen-containing frameworks through nucleophilic displacement reactions with various oxygen nucleophiles [8] [4]. The selective 6,7-epoxidation of geranyl esters, followed by their regio-controlled radical cyclization mediated by titanocene(III), has been demonstrated as an effective strategy for synthesizing novel cyclohexyl methyl esters with excellent stereoselectivities [8].

Nucleophile TypeProduct ClassReaction ConditionsTypical Yield (%)
AlcoholsEthersBase catalysis, RT75-90
PhenolsAryl ethersK2CO3, DMF, heat80-95
CarboxylatesEstersBase, polar aprotic70-85
AminesAminesNucleophilic substitution65-80

Utilization in Radical Cyclization Reactions Mediated by Titanocene(III)

Geranyl tosylate demonstrates exceptional utility in radical cyclization reactions mediated by titanocene(III) complexes, providing access to complex polycyclic structures through single-electron transfer mechanisms [3] [9] [10]. The titanocene(III)-catalyzed reactions proceed through a mechanism involving the formation of β-titanoxy radicals via single-electron transfer, which can then participate in intramolecular cyclization reactions to construct cyclic frameworks [11] [12].

The mechanism of titanocene(III)-mediated radical cyclization involves multiple steps beginning with the coordination of the tosylate substrate to the titanium center [9] [13]. The dimeric titanium(III) complex reversibly dissociates to the monomer Cp2TiCl, which is a 15-electron Lewis acidic species that binds to the tosylate substrate [13]. This complex transfers a single electron to the coordinated substrate, generating an alkyl-centered radical and an oxygen-bound titanium(IV) species [13].

Recent studies have demonstrated the application of geranyl tosylate in titanocene(III)-catalyzed 7-endo radical cyclizations for the synthesis of seven-membered carbocycles [3] [10]. This procedure has proved useful for the chemical preparation of terpenoids with different skeletons containing cycloheptane rings, including total syntheses of natural products such as dauca-4(11),8-diene, barekoxide, and laukarlaol [3] [10].

The rate constant for 5-exo radical cyclization onto nitrile groups has been determined to be approximately 9 × 10^7 M^-1 s^-1, indicating the high efficiency of these radical processes [9]. Competition experiments with phenyl thiol have provided mechanistic insights into the kinetics of these transformations, demonstrating that the cyclization rate is comparable to hydrogen transfer from thiol reagents [9].

Cyclization TypeRing SizeRate Constant (s^-1)Selectivity
5-exo-trig5-membered10^7High
6-endo-trig6-membered10^6Moderate
7-endo-trig7-membered10^5Variable
4-exo-trig4-membered10^4Low

The synthetic utility of titanocene(III)-mediated radical cyclizations extends beyond simple ring formation to include complex cascade reactions that can construct multiple rings simultaneously [4] [14]. These transformations have been successfully applied in the total synthesis of complex natural products, demonstrating the power of radical chemistry in accessing structurally challenging molecular targets.

Titanocene(III) complexes can also facilitate the reductive opening of epoxides derived from geranyl tosylate, providing alternative pathways for accessing functionalized alcohols with anti-Markovnikov regioselectivity [12] [15]. The precision deuteration of epoxides using deuterosilanes has been developed as a powerful tool for mechanistic studies and the synthesis of isotopically labeled compounds [15].

Substrate TypeProduct ClassDeuterium Incorporation (%)Diastereoselectivity
Terminal epoxidesPrimary alcohols97-98Excellent
Internal epoxidesSecondary alcohols95-97Good
Benzylic epoxidesBenzylic alcohols98-99Excellent
Allylic epoxidesAllylic alcohols96-98Good to excellent

The development of novel titanocene catalysts with modified ligand systems has expanded the scope of radical cyclization reactions [16] [14]. Through the introduction of tert-butyl or cyclohexyl substituted cyclopentadienyl ligands, the longevity of pivotal β-titanoxy radicals is increased sufficiently to enable slow but often surprisingly diastereoselective formation of cyclic products [14].

The mechanistic understanding of titanocene(III)-mediated processes has been enhanced through combined theoretical and experimental studies [14]. Computational results provide crucial energetic and structural features of pertinent intermediates and transition structures, while experimental observations outline the origins of diastereoselectivity in these transformations [14].

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

308.14461580 g/mol

Monoisotopic Mass

308.14461580 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types